2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a thiophen-2-ylmethyl acetamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluorophenylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl acetamide moiety is then attached via amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and biological properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive molecule, investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use as a lead compound for drug development.
Industry: Its chemical reactivity and stability make it a candidate for various industrial applications, such as in the synthesis of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide stands out due to the presence of the 4-fluorophenylsulfonyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its potency or selectivity in biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHOTCJVZKPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.